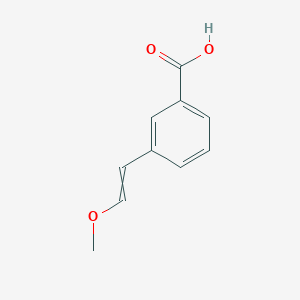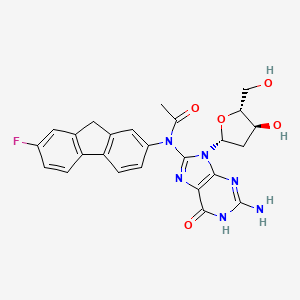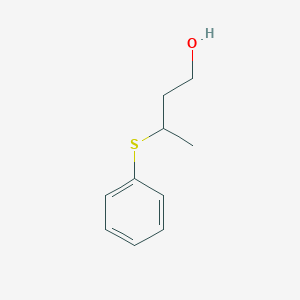
1-Butanol, 3-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanol, 3-(phenylthio)- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a butanol backbone with a phenylthio group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butanol, 3-(phenylthio)- can be synthesized through several methods. One common approach involves the use of Grignard reagents. In this method, a Grignard reagent such as phenylmagnesium bromide reacts with 3-chlorobutanol under controlled conditions to yield 1-Butanol, 3-(phenylthio)- .
Industrial Production Methods
Industrial production of 1-Butanol, 3-(phenylthio)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-Butanol, 3-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can produce a variety of functionalized derivatives .
Scientific Research Applications
1-Butanol, 3-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Mechanism of Action
The mechanism by which 1-Butanol, 3-(phenylthio)- exerts its effects involves interactions with various molecular targets. The phenylthio group can participate in electron transfer processes, while the butanol backbone may interact with hydrophobic regions of proteins and enzymes. These interactions can influence biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-Butanol: A simple alcohol with a butanol backbone.
3-Phenylthio-1-propanol: Similar structure but with a shorter carbon chain.
Phenylthioethanol: Contains a phenylthio group attached to an ethanol backbone.
Uniqueness
1-Butanol, 3-(phenylthio)- is unique due to the specific positioning of the phenylthio group on the third carbon atom of the butanol backbone. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
102211-98-3 |
|---|---|
Molecular Formula |
C10H14OS |
Molecular Weight |
182.28 g/mol |
IUPAC Name |
3-phenylsulfanylbutan-1-ol |
InChI |
InChI=1S/C10H14OS/c1-9(7-8-11)12-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
InChI Key |
KLFUYDKDGMWCOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)

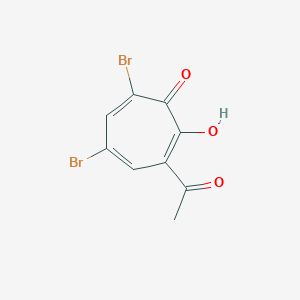
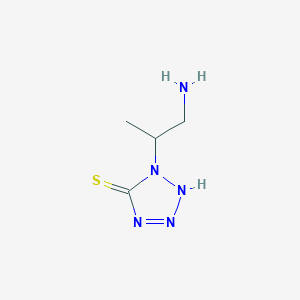
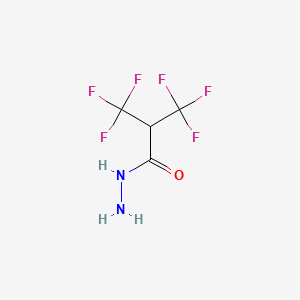
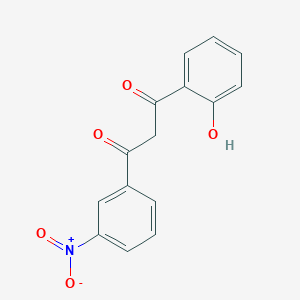
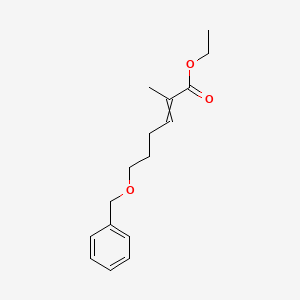
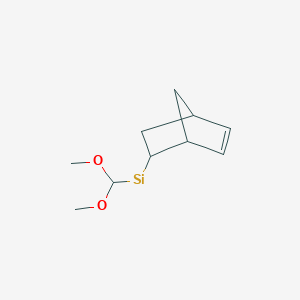

![4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B14329297.png)
